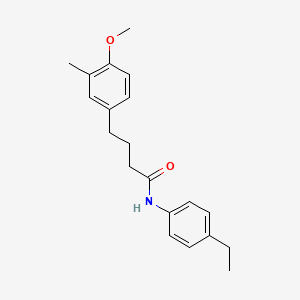
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene is a chemical compound that belongs to the naphthalene family. It is a white crystalline powder that is soluble in organic solvents and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene involves the interaction of the compound with metal ions, leading to the formation of a fluorescent complex. The fluorescence intensity of the complex is proportional to the concentration of the metal ion, making it a useful tool for detecting metal ions in biological and environmental samples.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene in lab experiments include its high sensitivity and selectivity for metal ions, its ease of synthesis, and its low toxicity. However, the limitations include the need for specialized equipment for fluorescence detection and the limited availability of the compound.
Orientations Futures
There are several future directions for the use of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene in scientific research. These include the development of new fluorescent probes based on the compound, the synthesis of new naphthalene-based dyes and pigments, and the investigation of the compound's potential applications in biological and environmental sensing.
Conclusion:
In conclusion, this compound is a useful chemical compound that has found widespread use in scientific research. Its high sensitivity and selectivity for metal ions, ease of synthesis, and low toxicity make it a valuable tool for detecting metal ions in biological and environmental samples. The future directions for the use of the compound in scientific research are promising and are likely to lead to the development of new fluorescent probes and other applications.
Méthodes De Synthèse
The synthesis of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene involves the bromination of 2-methoxy-1-(methoxymethyl)naphthalene in the presence of a brominating agent, such as N-bromosuccinimide (NBS). The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and zinc. It has also been used as a building block for the synthesis of other fluorescent compounds. Additionally, it has been used in the synthesis of naphthalene-based dyes and pigments.
Propriétés
IUPAC Name |
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-8-12-11-5-4-10(14)7-9(11)3-6-13(12)16-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUWEZORHTVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)


![N-cycloheptyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5725613.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)